molecular formula C19H17N5O2S B2956526 N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1358741-46-4

N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B2956526
CAS No.: 1358741-46-4
M. Wt: 379.44
InChI Key: KMFDWNIHUJFPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl bridge to an acetamide group substituted with a 4-methoxyphenylmethyl moiety.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-26-14-8-6-13(7-9-14)10-20-17(25)11-27-19-18-23-21-12-24(18)16-5-3-2-4-15(16)22-19/h2-9,12H,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFDWNIHUJFPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the compound’s integrity and activity.

Chemical Reactions Analysis

N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . This property is particularly useful in its anticancer activity, where it can inhibit the proliferation of cancer cells. Additionally, the compound’s antimicrobial and antiviral activities are attributed to its ability to interfere with the replication and function of pathogens .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Role of the Triazole Moiety
  • Triazole rings enhance bioactivity by: Facilitating hydrogen bonding with biological targets (e.g., TopoII, DNA). Improving metabolic stability compared to non-heterocyclic analogues .
Impact of Substituents
  • 4-Methoxyphenyl Group :
    • Increases lipophilicity and may enhance blood-brain barrier penetration compared to fluorophenyl or nitro groups.
  • Sulfanyl Bridge: Potential to form disulfide bonds in vivo, enabling redox-responsive drug release.

Data Tables

Table 1: Structural and Activity Comparison of Key Analogues
Compound Name Core Structure Substituents Biological Activity Reference
Target Compound [1,2,4]Triazolo[4,3-a]quinoxaline N-(4-Methoxyphenyl)methyl, sulfanyl Hypothesized anticancer
Bis-Triazoloquinoxaline derivative Bis([1,2,4]triazolo)quinoxaline N-(4-Fluorophenyl), sulfanyl TopoII inhibition, cytotoxic
5-(p-Fluorophenyl)-triazoloquinoline (3f) [1,2,4]Triazolo[4,3-a]quinoline p-Fluorophenyl Anticonvulsant (ED50: 22–27 mg/kg)
Compound 11f Quinoxaline + triazole 4-Phenylthiazole, nitro Synthetic model
Table 2: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) LogP*
Target Compound C23H20N6O2S 444.51 2.8 (est)
Bis-Triazoloquinoxaline derivative C24H14F3N9O2S 561.48 3.1
Compound 3f C16H12FN3 265.29 2.5

*Estimated using fragment-based methods.

Biological Activity

N-[(4-Methoxyphenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a complex organic compound that combines a triazole and quinoxaline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H17N5O2S\text{C}_{17}\text{H}_{17}\text{N}_{5}\text{O}_{2}\text{S}

This structure features a methoxyphenyl group and a sulfanyl-linked triazoloquinoxaline, which enhances its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting their function.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Interaction with DNA : The triazole and quinoxaline rings may intercalate with DNA, affecting replication and transcription processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline and triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating potent anticancer properties .
CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44

These results suggest that modifications in the structure can enhance cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives exhibit considerable antibacterial activity against both gram-positive and gram-negative bacteria .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in studies focusing on its interaction with topoisomerase II (Topo II). It has been noted that certain derivatives possess low cytotoxicity while effectively inhibiting Topo II .

Case Studies

  • Study on Antitumor Activity : A derivative of the compound was tested for its antitumor effects in vivo and in vitro. Results indicated significant tumor reduction in animal models treated with the compound compared to controls.
  • Antimicrobial Efficacy : A comparative study evaluated the antibacterial efficacy of various quinoxaline derivatives against standard bacterial strains. The results showed that the tested compound exhibited superior activity compared to existing antibiotics.

Q & A

Q. What synthetic routes are commonly employed for the target compound, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Reacting a 4-methoxybenzylamine derivative with a triazoloquinoxaline-thiol intermediate via nucleophilic substitution. For example, chloroacetyl chloride is used to activate intermediates, as seen in analogous thiazole syntheses .
  • Heterocyclic core assembly : The triazoloquinoxaline moiety is constructed via cyclization of quinoxaline precursors with triazole-forming agents, similar to methods for [1,2,4]triazolo-thiadiazines .
  • Purification : Recrystallization from ethanol-DMF mixtures is standard for isolating solid intermediates .

Q. Characterization methods :

  • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • IR spectroscopy for functional group validation (e.g., C=O, S-H).
  • Mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What spectroscopic and analytical techniques are critical for structural elucidation?

Answer:

  • ¹H/¹³C NMR : Essential for resolving aromatic protons (e.g., methoxyphenyl and triazoloquinoxaline rings) and confirming sulfanyl-acetamide connectivity. Coupling constants distinguish between regioisomers .
  • X-ray crystallography : Resolves absolute stereochemistry and packing interactions, as demonstrated for structurally related dihydropyrazolo-benzothiazines .
  • Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N/S ratios .

Q. What strategies are used for initial pharmacological screening of this compound?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Test affinity for kinases or GABAergic targets using fluorescence polarization or radioligand binding assays (e.g., PTZ-induced seizure models in mice for anticonvulsant activity) .
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
  • In silico docking : Predict binding modes to receptors like GABA_A or quinoxaline-binding enzymes using AutoDock Vina .

Advanced Research Questions

Q. How can combinatorial design principles optimize the synthesis yield and purity?

Answer:

  • Design of Experiments (DoE) : Systematic screening of variables (e.g., temperature, solvent, catalyst loading) using fractional factorial designs. For example, flow-chemistry setups enable rapid parameter optimization while minimizing reagent waste .
  • Parallel synthesis : Test multiple reaction conditions simultaneously (e.g., varying bases like triethylamine vs. DBU) to identify optimal stoichiometry .

Q. Example Optimization Table :

VariableRange TestedOptimal ConditionYield Improvement
Reaction Temp.20–80°C60°C+25%
SolventDMF, DMSO, dioxaneDMF+15%
CatalystTEA, DMAP, noneTEA (1.2 eq.)+30%

Q. How do structural modifications (e.g., substituents on the triazoloquinoxaline or methoxyphenyl groups) influence bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance receptor binding by increasing electrophilicity, as seen in anticonvulsant analogs .
  • Methoxy group positioning : Para-substitution (vs. meta) improves solubility and bioavailability, while ortho-substitution sterically hinders target engagement .
  • Triazoloquinoxaline modifications : Bulky substituents (e.g., cycloheptyl) reduce metabolic degradation but may lower blood-brain barrier penetration .

Q. Structure-Activity Relationship (SAR) Table :

DerivativeSubstituent (R)IC₅₀ (GABA_A)LogP
Parent compoundH12 µM2.8
4-Cl-phenylCl8 µM3.1
3-NO₂-phenylNO₂6 µM3.5
Cycloheptyl-triazoleC₇H₁₃15 µM4.2

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Standardize assay protocols : Variability in cell lines (e.g., murine vs. human glioblastoma) or seizure models (e.g., PTZ vs. maximal electroshock) can skew results. Cross-validate using orthogonal methods (e.g., patch-clamp electrophysiology vs. calcium imaging) .
  • Metabolic stability testing : Use liver microsome assays to identify if discrepancies arise from differential compound degradation .
  • Multivariate analysis : Apply PCA or clustering to isolate confounding variables (e.g., solvent used in dosing formulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.